2,4-Dichloro-5,6-dimethylfuro[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-5,6-dimethylfuro[2,3-d]pyrimidine is a heterocyclic compound that features a furan ring fused with a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its diverse biological activities, including antifungal, antitumor, antibacterial, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furo[2,3-d]pyrimidine, 2,4-dichloro-5,6-dimethyl- typically involves multi-step reactions. One common method includes the reaction of isoquinolinium N-ylides, aromatic aldehydes, and heterocyclic 1,3-dicarbonyl compounds via a one-pot three-component diastereoselective domino reaction . This method is advantageous due to its operational simplicity and the avoidance of hazardous organic solvents and catalysts.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of eco-friendly solvents and catalyst-free conditions, are often applied to scale up the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5,6-dimethylfuro[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
2,4-Dichloro-5,6-dimethylfuro[2,3-d]pyrimidine has numerous scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study various biological processes.
Medicine: It has potential as an antifungal, antitumor, antibacterial, and antiviral agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of furo[2,3-d]pyrimidine, 2,4-dichloro-5,6-dimethyl- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit dihydrofolate reductase, an enzyme involved in the folic acid cycle, thereby disrupting DNA synthesis in microorganisms . Additionally, it can inhibit protein kinases, which are essential for cell growth and differentiation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fused pyrimidine derivatives such as pyrazolo[3,4-d]pyrimidine, pyrido[2,3-d]pyrimidine, and quinazoline .
Uniqueness
What sets furo[2,3-d]pyrimidine, 2,4-dichloro-5,6-dimethyl- apart is its unique combination of a furan ring and a pyrimidine ring, which imparts distinct biological activities and chemical reactivity. This compound has shown more potent inhibition of certain enzymes compared to its analogs .
Biological Activity
2,4-Dichloro-5,6-dimethylfuro[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound features a furo-pyrimidine scaffold, characterized by the presence of two chlorine atoms and two methyl groups. Its chemical formula is C₈H₈Cl₂N₂O, and it has a molecular weight of approximately 205.07 g/mol. The unique structure contributes to its biological activity by enabling interactions with various biological targets.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a series of furo[2,3-d]pyrimidines were synthesized and evaluated for their inhibitory effects on cancer cell lines. The results indicated that some derivatives exhibited significant cytotoxicity against multiple cancer types, with selectivity ratios varying from 0.7 to 39 at the GI50 level (growth inhibition concentration) .
Table 1: Anticancer Activity of this compound Derivatives
Compound | Cancer Type | IC50 (µM) | Selectivity Ratio |
---|---|---|---|
1c | Leukemia | 0.0034 | 39 |
1d | Breast | 0.015 | 25 |
1e | Lung | 0.020 | 20 |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of Bcl-2 family proteins .
Antimicrobial Activity
In addition to its anticancer properties, preliminary investigations indicate that this compound may possess antimicrobial activity. Studies have shown that compounds with similar structures can inhibit microbial growth by targeting essential enzymes involved in metabolic pathways .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes associated with cell proliferation and survival in cancer cells.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at various phases (e.g., S phase), leading to increased apoptosis rates .
- Molecular Docking Studies : Computational studies suggest that the compound binds effectively to targets such as dihydrofolate reductase (DHFR), which is critical for nucleotide synthesis in rapidly dividing cells .
Case Studies
Several case studies have documented the efficacy of this compound in vitro:
- Study on Leukemia Cells : A specific derivative demonstrated potent activity against leukemia cell lines with an IC50 value of 0.0034 µM. Mechanistic studies revealed activation of apoptotic pathways involving caspase-3 and modulation of Bcl-2 expression .
- Broad-Spectrum Antitumor Activity : Another study evaluated various derivatives against a panel of cancer cell lines, showing promising results across multiple types with selectivity towards leukemia and breast cancers .
Properties
IUPAC Name |
2,4-dichloro-5,6-dimethylfuro[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2O/c1-3-4(2)13-7-5(3)6(9)11-8(10)12-7/h1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIFZHWIKQLJIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C(=NC(=N2)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.